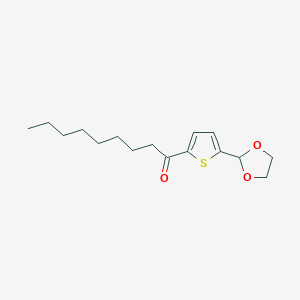

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone” is a chemical compound with the molecular formula C16H24O4S . It has a molecular weight of 312.4 g/mol . The compound is also known as "Octyl 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylate" .

Synthesis Analysis

The synthesis of 1,3-dioxolanes, which is a key component of the compound, can be achieved by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another method involves the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol . Zirconium tetrachloride (ZrCl4) is also a highly efficient and chemoselective catalyst for the acetalization, and in situ transacetalization of carbonyl compounds under mild reaction conditions .Molecular Structure Analysis

The molecular structure of the compound can be represented by the Inchi Code: 1S/C16H25O4S/c1-2-3-4-5-6-7-10-18-15(17)13-8-9-14(21-13)16-19-11-12-20-16/h8-9,16,21H,2-7,10-12H2,1H3 .Chemical Reactions Analysis

1,3-Dioxolanes are stable against all types of nucleophiles and bases . They can be oxidized to esters with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.4 g/mol . It is recommended to be stored at a temperature between 28 C for maintaining its stability .Applications De Recherche Scientifique

1. Catalytic Synthesis Applications

- Zeolite-Catalyzed Synthesis : Zeolites have been used as catalysts for synthesizing 1,3-dioxolanes like 5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone from styrene oxide and aliphatic ketones, indicating a potential application in industrial organic synthesis (Zatorski & Wierzchowski, 1991).

2. Antioxidant Evaluation

- Antioxidant Activity : Novel derivatives of 5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone have been evaluated for antioxidant activities, showing significant inhibition percentages, which might have implications in pharmaceutical and nutraceutical industries (Althagafi, 2022).

3. Synthesis of Cleavable Surfactants

- Cleavable Surfactant Synthesis : Research into the synthesis and characterization of single-chain, second-generation cleavable surfactants, involving 1,3-dioxolane derivatives, hints at applications in areas like biochemistry and materials science (Jaeger & Sayed, 1993).

4. Catalysis in Organic Chemistry

- Catalyzed Addition to Epoxides : The compound has been used in the synthesis of various 1,3-dioxolanes by adding ketones to epoxides using a specific catalyst. This demonstrates its utility in facilitating complex organic reactions (Adams, Barnard & Brosius, 1999).

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3S/c1-2-3-4-5-6-7-8-13(17)14-9-10-15(20-14)16-18-11-12-19-16/h9-10,16H,2-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWWPQIWGULMLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641878 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone | |

CAS RN |

898771-94-3 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)